

Application Notes: Unveiling the Structural Basis of HIV Protease Inhibition by Kynostatin 272

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Compound of Interest		
Compound Name:	Kynostatin 272	
Cat. No.:	B1673734	Get Quote

Introduction

Human Immunodeficiency Virus Type 1 (HIV-1) protease is a critical enzyme in the viral life cycle, responsible for cleaving newly synthesized polyproteins into mature, functional proteins. This cleavage is essential for the production of infectious virions. Inhibition of HIV-1 protease is a cornerstone of highly active antiretroviral therapy (HAART). **Kynostatin 272** (also known as KNI-272) is a potent, transition-state analog inhibitor of HIV-1 protease, demonstrating a picomolar inhibitory constant.[1] Understanding the precise molecular interactions between HIV-1 protease and inhibitors like **Kynostatin 272** is paramount for the rational design of more effective and resilient antiretroviral drugs.

This document provides detailed protocols for the co-crystallization of HIV-1 protease with **Kynostatin 272**, enabling high-resolution structural studies by X-ray and neutron crystallography. These methods facilitate the elucidation of the inhibitor binding mode, the protonation states of catalytic residues, and the role of water molecules in the active site, offering crucial insights for structure-based drug design.

Principle of the Method

The structural determination of the HIV-1 protease-**Kynostatin 272** complex relies on obtaining high-quality crystals suitable for diffraction experiments. The process involves the expression and purification of a stabilized HIV-1 protease mutant, formation of the enzyme-inhibitor



complex, and subsequent crystallization using vapor diffusion or batch methods. The resulting crystals can then be analyzed by X-ray and neutron diffraction to generate a detailed three-dimensional model of the complex. This model reveals the intricate network of interactions that underpin the potent inhibitory activity of **Kynostatin 272**.

Data Presentation

Table 1: Crystallographic Data for HIV-1 Protease in Complex with Kynostatin 272

Parameter	X-ray Crystallography	Neutron Crystallography
Resolution (Å)	1.4 - 2.0	1.9 - 2.3
Space Group	P41212 or P21212	P21212
Unit Cell Dimensions (a, b, c in Å)	a=50.3, b=50.3, c=106.8	a=59.5, b=87.4, c=46.8
Data Source	[1][2]	[1][3]

Table 2: Key Interactions between HIV-1 Protease and Kynostatin 272



Interacting Residue/Molecule	Type of Interaction	Key Feature
Asp25	Hydrogen Bond	Protonated and interacts with the carbonyl group of the allophenylnorstatine (Apns) in Kynostatin 272.[1]
Asp125	Hydrogen Bond	Deprotonated and interacts with the hydroxyl proton of the Apns group in Kynostatin 272. [1]
Water Molecules	Hydrogen Bond Network	Three bridging water molecules mediate interactions between the inhibitor and the enzyme.[2]
lle50 and lle150 (Flap region)	Hydrogen Bond (Water- mediated)	Main chain nitrogen atoms interact with a key water molecule (HOH301).

Experimental Protocols

Protocol 1: Expression and Purification of a Stabilized HIV-1 Protease Mutant

This protocol describes the expression and purification of a mutant HIV-1 protease designed for enhanced stability and suitability for crystallization. The construct includes five mutations (Q7K, L33I, L63I, C67A, and C95A) to prevent autoproteolysis and cysteine thiol oxidation.[1]

1. Expression:

- The gene for the 99-amino acid HIV-1 protease with the five stabilizing mutations is chemically synthesized and cloned into an E. coli expression vector.[1]
- Transform the expression plasmid into a suitable E. coli strain (e.g., BL21(DE3)).
- Grow the bacterial culture in Luria-Bertani (LB) medium at 37°C to an OD600 of 0.6-0.8.
- Induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG) and continue cultivation for 3-4 hours.



Harvest the cells by centrifugation.

2. Purification:

- Resuspend the cell pellet and lyse the cells by sonication or high-pressure homogenization.
- The recombinant protease is typically found in inclusion bodies.[4]
- Isolate the inclusion bodies by centrifugation.
- Solubilize the inclusion bodies in a buffer containing a strong denaturant (e.g., 8 M urea or 6 M guanidine hydrochloride).
- Refold the protease by rapid dilution or dialysis into a refolding buffer.
- Purify the refolded protease using cation exchange chromatography followed by reversedphase chromatography.
- The final yield of purified HIV protease is approximately 30 mg from a 6-liter culture.[1]

Protocol 2: Formation of the HIV-1 Protease-Kynostatin 272 Complex

- 1. Reagent Preparation:
- Prepare a stock solution of purified HIV-1 protease at a concentration of 1.5-5 mg/mL in 50 mM sodium acetate buffer, pH 5.0.
- Prepare a stock solution of **Kynostatin 272** in dimethyl sulfoxide (DMSO).
- 2. Complex Formation:
- Mix the HIV-1 protease solution with the **Kynostatin 272** stock solution to achieve a final molar ratio of 1:5 (protease:inhibitor).
- Incubate the mixture on ice for at least 1 hour to ensure complete complex formation.

Protocol 3: Crystallization of the HIV-1 Protease-Kynostatin 272 Complex

This protocol outlines the hanging drop vapor diffusion method for crystallization.

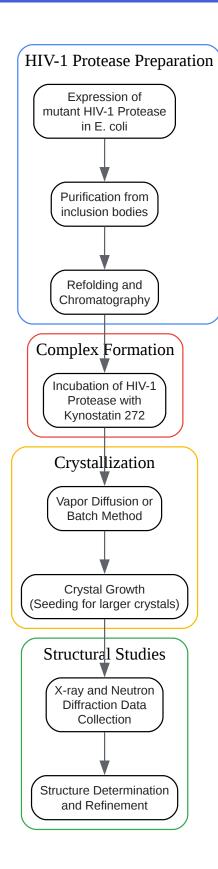
- 1. Crystallization Setup:
- The reservoir solution typically contains 0.125 M citrate and 0.25 M phosphate buffer at pH 5.5.[1]



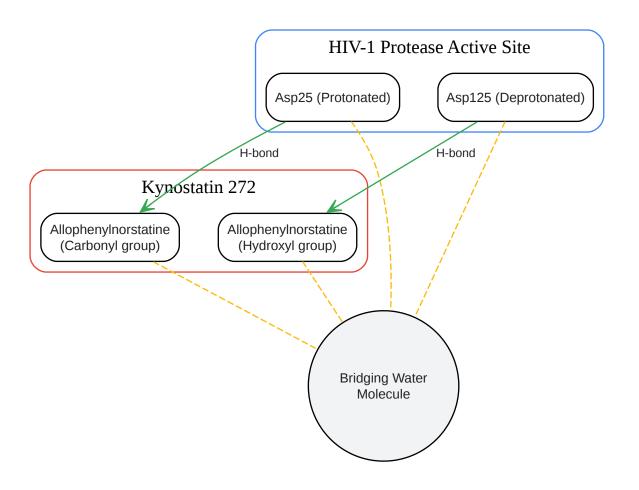
- Pipette 1-2 μL of the HIV-1 protease-**Kynostatin 272** complex solution onto a siliconized glass coverslip.
- Mix the drop with an equal volume of the reservoir solution.
- Invert the coverslip and seal it over the well of a crystallization plate containing 500 μL of the reservoir solution.
- Incubate the plate at a constant temperature (e.g., 4°C or 20°C).
- 2. Crystal Growth and Optimization:
- Crystals typically appear within a few days to a week.
- For larger crystals suitable for neutron diffraction, a seeding technique can be employed.[1] A small, well-formed crystal (seed) is transferred to a fresh drop containing the protein-inhibitor complex.
- The two-liquid batch method, where crystals grow at the interface of the protein solution and a high-density inert liquid, can also be used to grow large, high-quality crystals.[3]

Visualizations HIV Protease Inhibition by Kynostatin 272: A Simplified Workflow









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